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For Immediate Release

San Diego, CA – October 28, 2025 – A comprehensive analysis of available preclinical data on

olgotrelvir (formerly STI-1558), a novel dual inhibitor of the SARS-CoV-2 main protease

(Mpro) and human cathepsin L (CTSL), reveals a promising cross-resistance profile,

particularly against nirmatrelvir-resistant strains. This guide provides a detailed comparison of

olgotrelvir's performance with other leading antivirals, supported by experimental data, to

inform researchers, scientists, and drug development professionals.

Olgotrelvir, and its active form AC1115, demonstrates a unique dual mechanism of action that

targets both a critical viral enzyme (Mpro) essential for replication and a host protease (CTSL)

involved in viral entry. This two-pronged approach is designed to offer a higher barrier to

resistance and broader efficacy against viral variants.

Comparative In Vitro Efficacy and Resistance
The in vitro inhibitory activity of olgotrelvir's active metabolite, AC1115, has been evaluated

against wild-type SARS-CoV-2 Mpro and key nirmatrelvir-resistant mutants. The data,

summarized below, highlights olgotrelvir's potency in the face of mutations that confer

resistance to other protease inhibitors.
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Target

Enzyme/Virus
Antiviral

IC50 / EC50

(nM)*
Fold Change in

Resistance
Reference

Wild-Type

SARS-CoV-2

Mpro

AC1115

(Olgotrelvir)
2.7 - [1]

Nirmatrelvir 1.8 - [1]

Mpro E166V

Mutant

AC1115

(Olgotrelvir)
57.8 21.4 [1]

Nirmatrelvir >10,000 >5,555 [1]

Mpro

E166V/L50F

Double Mutant

AC1115

(Olgotrelvir)
18.6 6.9 [1]

Nirmatrelvir >10,000 >5,555 [1]

Human

Cathepsin L

AC1115

(Olgotrelvir)
0.0274 -

*IC50 (Inhibitory Concentration 50%) values represent the concentration of a drug that is

required for 50% inhibition of an enzyme in vitro. EC50 (Effective Concentration 50%) values

represent the concentration required for 50% reduction in viral replication in cell culture.

Cross-Resistance Profile with Other Antivirals
Direct comparative cross-resistance studies involving olgotrelvir and a broad spectrum of

other antivirals are limited. However, based on their distinct mechanisms of action, the following

conclusions can be drawn:

Nirmatrelvir: As a fellow Mpro inhibitor, the potential for cross-resistance exists. However, the

data clearly demonstrates that olgotrelvir maintains significant activity against the E166V

mutation that renders nirmatrelvir ineffective[1]. This suggests that olgotrelvir may be a

viable option for patients who have failed nirmatrelvir therapy due to this specific resistance

pathway.
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Ensitrelvir: Another Mpro inhibitor, ensitrelvir, has shown asymmetrical cross-resistance with

nirmatrelvir[2][3][4]. While nirmatrelvir-resistant variants can show reduced susceptibility to

ensitrelvir, the reverse is less pronounced. Given that olgotrelvir targets Mpro differently

than nirmatrelvir at the E166 position, it is plausible that it may also retain activity against

some ensitrelvir-resistant strains, although specific studies are needed to confirm this.

Remdesivir and Molnupiravir: These antivirals are inhibitors of the viral RNA-dependent RNA

polymerase (RdRp) and have different mechanisms of action and resistance profiles

compared to protease inhibitors[5][6][7][8][9]. Therefore, cross-resistance between

olgotrelvir and these agents is highly unlikely. Viruses that have developed resistance to

remdesivir or molnupiravir are expected to remain fully susceptible to olgotrelvir.

Experimental Methodologies
The following are summaries of the key experimental protocols used to generate the in vitro

efficacy data for olgotrelvir.

SARS-CoV-2 Mpro Inhibition Assay
The inhibitory activity of AC1115 against SARS-CoV-2 Mpro was determined using a

fluorescence resonance energy transfer (FRET) assay. The recombinant Mpro enzyme was

incubated with varying concentrations of the inhibitor. The reaction was initiated by the addition

of a fluorogenic substrate. The rate of substrate cleavage was monitored by measuring the

increase in fluorescence. The IC50 values were calculated by fitting the dose-response curves

to a four-parameter logistic equation.

Human Cathepsin L Inhibition Assay
The inhibitory potency of AC1115 against human cathepsin L was assessed using a similar

FRET-based assay. Recombinant human cathepsin L was pre-incubated with different

concentrations of the inhibitor. The enzymatic reaction was started by adding a specific

fluorogenic substrate for cathepsin L. The fluorescence signal, corresponding to substrate

cleavage, was measured over time. IC50 values were determined from the resulting dose-

response curves.

Antiviral Activity Assay (EC50 Determination)
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The antiviral activity of olgotrelvir was evaluated in cell-based assays using SARS-CoV-2

infected cells (e.g., Vero E6). Cells were infected with the virus and simultaneously treated with

a serial dilution of the compound. After a defined incubation period, the viral load was

quantified using methods such as quantitative reverse transcription-polymerase chain reaction

(qRT-PCR) or a cytopathic effect (CPE) reduction assay. The EC50 was calculated as the

concentration of the drug that inhibited viral replication by 50%.

Visualizing Olgotrelvir's Mechanism and Workflow
To better understand the processes involved in olgotrelvir's action and evaluation, the

following diagrams have been generated.

SARS-CoV-2 LifecycleHost Cell

Viral Entry Viral Replication Viral Assembly Viral ReleaseCathepsin L (CTSL) Facilitates
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Click to download full resolution via product page

Olgotrelvir's dual mechanism of action.
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Workflow for in vitro antiviral evaluation.

Conclusion
Olgotrelvir presents a promising profile as a next-generation oral antiviral for COVID-19. Its

dual mechanism of action, targeting both viral Mpro and host CTSL, provides a strong rationale

for its observed potency against nirmatrelvir-resistant SARS-CoV-2 mutants. The lack of a

shared mechanism of action with polymerase inhibitors like remdesivir and molnupiravir

suggests a low likelihood of cross-resistance with these agents. Further clinical studies are

warranted to fully elucidate the cross-resistance profile of olgotrelvir and its potential role in

the management of COVID-19, particularly in the context of emerging viral variants and

resistance to existing therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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